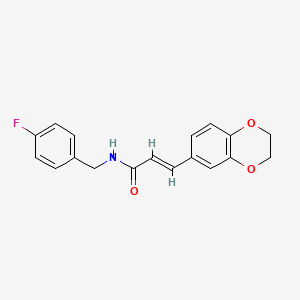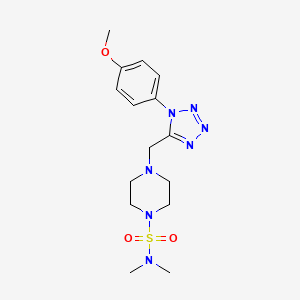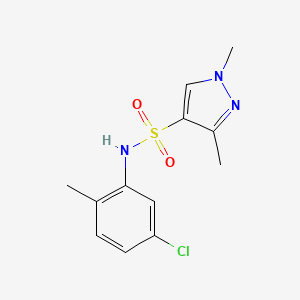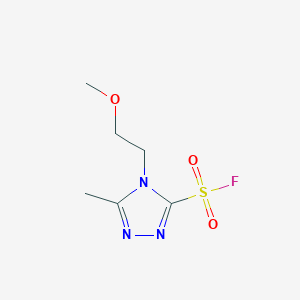![molecular formula C20H24N2O3 B2766144 1-(Naphthalen-1-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902960-84-2](/img/structure/B2766144.png)
1-(Naphthalen-1-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea, also known as NBMDU, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, which has led to its use in various research applications.
Aplicaciones Científicas De Investigación
Conformational Adjustments and Self-Assembly
Research on urea and thiourea derivatives has shown that these compounds exhibit conformational adjustments through carbon-nitrogen bond rotation, leading to the formation of isosteric homodimeric hydrogen bonded synthons and self-assemblies. The study by Phukan and Baruah (2016) highlights the absence of polymorphism in urea derivatives compared to their thiourea counterparts and explores the anion-guided assemblies and polymorphic hydrated cocrystals, demonstrating the versatility of these compounds in forming structured assemblies (Phukan & Baruah, 2016).
Antimicrobial Properties
Silver N-heterocyclic carbene (Ag–NHC) complexes derived from naphthalen-1-ylmethyl substituted compounds have been synthesized and characterized, showing high antimicrobial activities against various pathogens. Gök et al. (2015) demonstrated that these complexes exhibit significant antibacterial and antifungal effects, indicating their potential as antimicrobial agents (Gök et al., 2015).
Environmental Applications
The impact of urea on the formation and emission of chlorinated aromatics in combustion flue gas has been investigated, revealing that urea can influence the formation pathways of these compounds. Ren et al. (2021) found that urea addition could promote or suppress the formation of certain chlorinated aromatic compounds depending on the presence of copper and iron species, suggesting a complex interaction that could have implications for pollution control strategies in solid waste incineration systems (Ren et al., 2021).
Photophysical Properties and OLED Applications
The design and synthesis of twisted dihydrobenzodioxin phenanthroimidazole derivatives for use in non-doped blue organic light-emitting devices (OLEDs) have been explored, showcasing the potential of naphthalene and its derivatives in electronic applications. Jayabharathi et al. (2018) developed compounds that exhibit efficient device performance due to their unique photophysical properties, highlighting the role of triplet–triplet annihilation processes in enhancing electroluminescence (Jayabharathi et al., 2018).
Selective Fluorescent and Chromogenic Sensors
A novel naphthalene derivative containing a urea group has been synthesized, exhibiting unique absorption and fluorescence peaks in the presence of fluoride ions. Cho et al. (2003) demonstrated that this compound can act as a selective fluorescent and chromogenic chemosensor, emphasizing its potential in analytical chemistry for ion detection (Cho et al., 2003).
Propiedades
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(22-16-8-9-18-19(12-16)25-11-10-24-18)21-13-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,16,18-19H,8-13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZFIPRJGTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NCC3=CC=CC4=CC=CC=C43)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2766062.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766065.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2766068.png)







![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)
